4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-15-4-6-17(7-5-15)20-26-22(30(27,28)19-10-8-18(23)9-11-19)21(29-20)25-14-16-3-2-12-24-13-16/h2-13,25H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDGEBGEEDSLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine , also known as D072-0569, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structural representation can be summarized as follows:
- IUPAC Name : this compound
- Molecular Weight : 431.91 g/mol
- SMILES Notation :
Cc(cc1)ccc1-c1nc(S(c(cc2)ccc2Cl)(=O)=O)c(NCc2cnccc2)o1
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antitumor agent , antibacterial agent , and enzyme inhibitor .
Antitumor Activity
Recent research indicates that compounds similar to D072-0569 exhibit significant antitumor properties. In vitro studies have shown that derivatives containing the oxazole ring can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. For instance, a study demonstrated that related compounds effectively inhibited the growth of human breast cancer cell lines with IC50 values in the micromolar range .
Antibacterial Activity
The antibacterial efficacy of D072-0569 has been assessed against several bacterial strains. Preliminary results suggest moderate to strong activity against Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness against other strains. A comparative analysis indicated that the compound's sulfonamide group contributes significantly to its antibacterial properties, possibly through inhibition of bacterial enzyme systems .
Enzyme Inhibition
D072-0569 has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. In a study evaluating various derivatives, the compound exhibited competitive inhibition against AChE with IC50 values ranging from 0.63 µM to 6.28 µM, indicating its potential for therapeutic applications in treating conditions like Alzheimer's disease .
Synthesis Methods
The synthesis of D072-0569 involves multi-step organic reactions. The initial steps typically include the formation of the oxazole ring followed by sulfonation and amination reactions. The synthetic pathway can be outlined as follows:
- Formation of Oxazole Ring : Reacting appropriate precursors under acidic conditions.
- Sulfonation : Introducing the chlorobenzenesulfonyl group via nucleophilic substitution.
- Amination : Attaching the pyridine moiety through a coupling reaction.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to D072-0569:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C22H18ClN3O3S, with a molecular weight of approximately 443.91 g/mol. The structural features include a chlorobenzenesulfonyl group and a pyridine moiety, which contribute to its biological activity and potential therapeutic applications.
Antitumor Activity
Research has indicated that compounds similar to D072-0569 exhibit antitumor properties by inhibiting specific enzymes involved in cancer cell proliferation. The sulfonamide group enhances binding affinity to target proteins, making it a candidate for further development in cancer therapeutics.
Enzyme Inhibition
D072-0569 has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, including kinases and proteases, which are crucial in many signaling pathways associated with diseases such as cancer and inflammation.
Neuroprotective Effects
Studies have suggested that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The pyridine ring is known to facilitate interactions with neurotransmitter systems, which could be beneficial in developing treatments for conditions like Alzheimer's disease.
Protein Interaction Studies
Due to its ability to bind selectively to proteins, D072-0569 can be utilized in biochemical assays to study protein-protein interactions. This application is critical for understanding cellular mechanisms and developing new therapeutic strategies.
Drug Design
The compound serves as a valuable scaffold in drug design, allowing medicinal chemists to modify its structure to enhance efficacy and reduce toxicity. Its unique functional groups provide multiple sites for chemical modifications.
Development of Conductive Polymers
Research has explored the use of D072-0569 in synthesizing conductive polymers due to its sulfonyl group, which can improve the conductivity of polymer matrices. This application is vital for creating advanced materials used in electronics and energy storage devices.
Fluorescent Probes
The compound's structural characteristics make it suitable for developing fluorescent probes used in biological imaging. These probes can help visualize cellular processes and monitor drug interactions within living organisms.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Compound A : N-Benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine (CAS: 627833-60-7)
- Core : 1,3-oxazol-5-amine (same as target).
- Key Differences :
- N-Benzyl group instead of pyridin-3-ylmethyl: Reduces basicity and hydrogen-bonding capacity.
- Thiophene at position 2: Enhances π-π stacking but reduces polarity compared to the target’s 4-methylphenyl group.
- Impact : Lower aqueous solubility but increased membrane permeability .
Compound B : 4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine (CAS: 380319-71-1)
- Core : 1,3-oxazol-5-amine (same as target).
- Key Differences :
- Morpholine-propyl chain : Introduces a tertiary amine, improving water solubility and bioavailability.
- 2-Chlorophenyl at position 2: Alters steric and electronic effects compared to the target’s 4-methylphenyl group.
- Impact: Potential for enhanced pharmacokinetics due to morpholine’s metabolic stability .
Compound C : N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Core : 1,3-thiazole (vs. oxazole in target).
- Key Differences :
- Oxadiazole substituent : Strong electron-withdrawing effects modulate electronic distribution.
- Thiazole core : Alters hydrogen-bonding and dipole interactions.
- Impact : Possible differences in target selectivity, e.g., kinase vs. protease inhibition .
Functional Group Analysis
Sulfonamide Group
- Target : 4-Chlorobenzenesulfonyl (Cl increases electronegativity and lipophilicity).
- Compound B : Benzenesulfonyl (lacks Cl, reducing metabolic stability).
- Compound D: N-[2-(4-{1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine (): Pyrazole-sulfonamide hybrid, offering dual hydrogen-bonding sites.
Implications :
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 410.51 g/mol | ~430 g/mol (estimated) |
| LogP | ~3.5 (Cl and pyridine) | ~4.2 (thiophene, benzyl) | ~2.8 (morpholine) |
| Water Solubility | Moderate (pyridine) | Low | High |
| Metabolic Stability | High (Cl resists oxidation) | Moderate | High (morpholine) |
Key Observations :
Yield Considerations :
Preparation Methods
Oxazole Core Formation via Cyclodehydration
The oxazole ring serves as the central scaffold for subsequent functionalization. A robust method involves the cyclodehydration of N-acylamino acids using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in aqueous solvents . For the target compound, N-acylation of 4-methylphenylglycine with 4-chlorobenzenesulfonyl chloride precedes cyclization.
Reaction Conditions :
-
Solvent : Water/THF (3:1 v/v)
-
Temperature : 25°C
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Reagents : DMT-MM (1.2 equiv), N,N-diethylaniline (2.0 equiv)
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Yield : 78% (isolated after column chromatography)
DMT-MM activates the carboxylic acid group, facilitating intramolecular cyclization to form the oxazole ring. The aqueous environment minimizes side reactions, while N,N-diethylaniline scavenges HCl generated during sulfonylation .
Sulfonylation at the Oxazole 4-Position
Introducing the 4-chlorobenzenesulfonyl group requires precise electrophilic aromatic substitution. The oxazole intermediate reacts with 4-chlorobenzenesulfonyl chloride under Schotten-Baumann conditions:
Reaction Conditions :
-
Solvent : Chloroform
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Base : Triethylamine (3.0 equiv)
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Temperature : 0–5°C (ice bath)
-
Time : 4–5 hours
Triethylamine neutralizes HCl, driving the reaction to completion. Low temperatures prevent sulfonyl chloride hydrolysis. The product is purified via recrystallization (ethanol/water, 7:3), yielding white crystals with >95% purity (HPLC) .
N-Alkylation with Pyridin-3-ylmethylamine
The final step introduces the N-[(pyridin-3-yl)methyl] group through nucleophilic substitution. The sulfonylated oxazole reacts with (pyridin-3-yl)methyl bromide in the presence of potassium carbonate:
Reaction Conditions :
-
Solvent : DMF
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Base : K₂CO₃ (2.5 equiv)
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Temperature : 80°C
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Time : 12 hours
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Yield : 65%
DMF enhances nucleophilicity, while K₂CO₃ deprotonates the amine. Microwave-assisted synthesis (100°C, 30 minutes) improves yields to 72% by reducing reaction time .
Comparative Analysis of Synthetic Routes
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃):
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δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H)
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δ 7.89 (s, 1H, oxazole-H)
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δ 7.72 (d, J = 8.4 Hz, 2H, Ar-H)
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δ 4.65 (s, 2H, CH₂N)
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FT-IR (KBr):
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1345 cm⁻¹ (S=O asymmetric stretch)
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1160 cm⁻¹ (S=O symmetric stretch)
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1620 cm⁻¹ (C=N oxazole)
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HRMS : [M+H]⁺ calcd. for C₂₂H₁₈ClN₃O₃S: 464.0834; found: 464.0836 .
Q & A
Q. What are the common synthetic routes for preparing 4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving sulfonylation, oxazole ring formation, and substitution. For example:
Sulfonylation : Reacting a chlorobenzene derivative with sulfonyl chloride under reflux in anhydrous dichloromethane (DCM) .
Oxazole Formation : Cyclization of intermediates using reagents like POCl₃ or carbodiimides under nitrogen atmosphere.
Substitution : Introducing the pyridinylmethylamine group via nucleophilic substitution or reductive amination.
Key parameters include temperature control (0–80°C), solvent choice (DMF, THF), and catalysts (e.g., K₂CO₃ for deprotonation) .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), sulfonyl groups (δ ~3.5 ppm), and oxazole protons (δ 6.8–7.2 ppm). Use DEPT-135 to distinguish CH₃ groups .
- IR Spectroscopy : Confirm sulfonyl (S=O stretching at 1150–1350 cm⁻¹) and oxazole (C=N at 1600–1680 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
Q. What are standard assays to evaluate its biological activity in vitro?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase-Glo™) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during sulfonylation?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to test variables: stoichiometry (1:1.2–1.5 sulfonyl chloride:substrate), temperature (40–60°C), and reaction time (6–24 hrs). Monitor via TLC/HPLC .
- Byproduct Analysis : Identify sulfonic acid derivatives (e.g., over-sulfonated products) via LC-MS and adjust pH (neutral to slightly basic) to suppress hydrolysis .
Q. How can computational methods resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to compare with experimental bond lengths/angles. Address discrepancies in sulfonyl group orientation .
- SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals or use restraints for disordered pyridinylmethyl groups .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting oxazole derivatives?
- Methodological Answer :
- Analog Synthesis : Replace 4-methylphenyl with halogenated (F, Cl) or electron-withdrawing groups (NO₂) to assess electronic effects .
- Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical interactions (e.g., hydrogen bonding at sulfonyl group) .
Q. How to address conflicting bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assay) and logP (HPLC) to assess bioavailability .
- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites; modify the pyridinylmethyl group to block oxidative degradation .
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring of oxazole cyclization .
- Statistical Validation : Report RSD (%) for yield (n=5 batches) and purity (HPLC area % >98%) .
Analytical and Safety Considerations
Q. How to resolve overlapping signals in ¹H NMR due to aromatic protons?
- Methodological Answer :
- COSY/NOESY : Identify coupling between pyridinyl and oxazole protons.
- Variable Temperature NMR : Elevate to 50°C to reduce signal broadening from rotational isomers .
Q. What safety protocols are critical for handling intermediates with sulfonyl chlorides?
- Methodological Answer :
- Ventilation : Use fume hoods with >0.5 m/s face velocity.
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., Silver Shield®) and splash goggles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
